N-(9-Ethyl-9H-purin-6-yl)acetamide

Hydrogen bonding Molecular recognition Adenosine receptor

N-(9-Ethyl-9H-purin-6-yl)acetamide (CAS 79644-91-0; synonym N6‑acetyl‑9‑ethyladenine) is a synthetic, N6‑acetyl‑substituted 9‑ethylpurine with the molecular formula C₉H₁₁N₅O and a molecular weight of 205.22 g mol⁻¹. It belongs to the 9‑alkyl‑6‑acylaminopurine class, a family of adenine‑derived heterocycles employed as non‑xanthine adenosine‑receptor ligands, kinase probes, and modular synthetic intermediates.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
CAS No. 79644-91-0
Cat. No. B3358394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Ethyl-9H-purin-6-yl)acetamide
CAS79644-91-0
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=CN=C21)NC(=O)C
InChIInChI=1S/C9H11N5O/c1-3-14-5-12-7-8(13-6(2)15)10-4-11-9(7)14/h4-5H,3H2,1-2H3,(H,10,11,13,15)
InChIKeyIFNRWVWGORSDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9-Ethyl-9H-purin-6-yl)acetamide (CAS 79644-91-0): Structural Baseline for Differentiated Purine Selection


N-(9-Ethyl-9H-purin-6-yl)acetamide (CAS 79644-91-0; synonym N6‑acetyl‑9‑ethyladenine) is a synthetic, N6‑acetyl‑substituted 9‑ethylpurine with the molecular formula C₉H₁₁N₅O and a molecular weight of 205.22 g mol⁻¹ . It belongs to the 9‑alkyl‑6‑acylaminopurine class, a family of adenine‑derived heterocycles employed as non‑xanthine adenosine‑receptor ligands, kinase probes, and modular synthetic intermediates. The presence of both the N9‑ethyl and N6‑acetyl groups simultaneously distinguishes it from simpler analogs such as 9‑ethyladenine or N6‑acetyladenine, defining a unique substitution pattern that directly governs hydrogen‑bonding capacity, receptor‑binding interactions, and reactivity at the C8 position [1] [2].

Why N6‑Acetyl‑N9‑Ethyl Substitution Pattern Precludes Simple Analog Replacement for N-(9-Ethyl-9H-purin-6-yl)acetamide


Superficially similar 9‑ethyladenine or N6‑acetyladenine analogs cannot replace N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide without altering key pharmacological and chemical properties. Removing the N6‑acetyl group restores the free 6‑amino function, dramatically increasing hydrogen‑bond donor capacity and switching the molecule from a low‑affinity adenosine‑receptor ligand to a high‑affinity antagonist template [1]. Conversely, elimination of the N9‑ethyl substituent impairs the hydrophobic interaction that anchors 9‑alkyladenines within the orthosteric binding pocket, significantly reducing antagonist potency and subtype selectivity [1]. The concurrently protected N6‑position also dictates chemoselectivity during further synthetic elaboration, particularly for C8‑functionalization, making the fully substituted scaffold a non‑interchangeable building block in medicinal‑chemistry workflows [2].

Quantitative Differentiation Evidence for N-(9-Ethyl-9H-purin-6-yl)acetamide vs. Closest Adenine Analogs


Hydrogen‑Bond Donor Capacity Eliminated Relative to 9‑Ethyladenine

N‑(9‑Ethyl‑9H‑purin‑6‑yl)acetamide lacks the exocyclic N6‑amino hydrogen atoms present in 9‑ethyladenine, converting the purine 6‑position from a hydrogen‑bond donor to a pure acceptor. Infrared spectroscopic studies of the 9‑ethyladenine · · · acetamide model system demonstrate that the free adenine N6‑amino group forms cyclic heterodimeric hydrogen bonds with amide carbonyls, with characteristic N–H stretching frequency shifts of approximately 100–200 cm⁻¹ upon complex formation [1]. N6‑acetyl blockade abolishes this donor capacity, fundamentally altering the molecular‑recognition profile of the scaffold.

Hydrogen bonding Molecular recognition Adenosine receptor

Predicted Reduction in Adenosine A₁/A₂A Receptor Affinity vs. 9‑Ethyladenine and 8‑Substituted Derivatives

Compounds retaining the free 6‑amino group on the 9‑ethyladenine scaffold exhibit high‑affinity adenosine‑receptor binding. In radioligand displacement assays on CHO cell membranes expressing human recombinant receptors, 9‑ethyl‑8‑phenyl‑9H‑adenine (compound 2) shows A₁ Ki ≈ 0.1–1 μM, while 8‑ethoxy‑9‑ethyladenine (compound 8) displays A₂A Ki ≈ 0.1–1 μM [1]. Acetylation of the N6‑position removes the primary amine hydrogen‑bond donor that forms a critical interaction with Asn254 (A₁) or Asn253 (A₂A) in the orthosteric site. Structure‑activity relationship (SAR) data from N6,9‑disubstituted adenine series confirm that N6‑alkylation or acylation reduces A₁ and A₂A affinity by >10‑fold compared to the corresponding 6‑amino analogs [2]. Based on this established SAR, N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide is predicted to exhibit A₁ and A₂A Ki values well above 10 μM, consistent with a substantially attenuated interaction with adenosine‑receptor subtypes.

Adenosine receptor Radioligand binding Ki

C8‑Electrophilic Substitution Regioselectivity Enabled by N6‑Acetyl Protection

The N6‑acetyl group serves as a directing and protecting functionality during electrophilic aromatic substitution at the purine C8 position. In the synthesis of 8‑substituted 9‑ethyladenine derivatives, the N6‑acetyl‑protected intermediate permits bromination or iodination at C8 without competing reaction at the 6‑amino group, a complication that occurs when 9‑ethyladenine is used directly [1]. Following C8 functionalization, the acetyl group can be removed under mild basic hydrolysis (e.g., NH₃/MeOH or NaOH/EtOH) to liberate the 6‑amino‑8‑substituted‑9‑ethyladenine final product. This two‑step protection‑functionalization‑deprotection sequence improves isolated yields of 8‑aryl‑ and 8‑alkynyl‑9‑ethyladenines by an estimated 20–40% relative to direct electrophilic substitution on unprotected 9‑ethyladenine, where N6‑side‑product formation and lower regioselectivity are commonly observed [1] [2].

Synthetic chemistry Regioselectivity Purine functionalization

Absence of Ribose‑Moiety‑Driven Biological Activities that Characterize N6‑Acetyladenosine

N6‑Acetyladenosine (CAS 16265‑37‑5), the ribonucleoside counterpart, is recognized by equilibrative nucleoside transporters (ENTs) and can undergo intracellular phosphorylation to mono‑, di‑, and triphosphate forms, leading to incorporation into RNA and potential interference with cellular methylation pathways [1]. N‑(9‑Ethyl‑9H‑purin‑6‑yl)acetamide lacks the ribose sugar entirely and therefore cannot serve as a substrate for adenosine kinase, adenosine deaminase, or nucleoside transporters. This structural difference eliminates the pleiotropic biological effects associated with nucleoside analogs, including off‑target cytotoxicity arising from mitochondrial RNA incorporation or S‑adenosylhomocysteine hydrolase inhibition [1]. In cellular assays where N6‑acetyladenosine produces measurable antiproliferative effects (IC₅₀ values typically in the 10–100 μM range across cancer cell lines), the ribose‑deficient N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide is expected to be biologically inert at equivalent concentrations [1].

Nucleoside analog Metabolic stability Transporter recognition

Commercial Purity Benchmarking: ≥97% Assay Specification vs. Typical Unprotected 9‑Ethyladenine Batches

Commercial suppliers list N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide at a purity specification of ≥97% (HPLC) . In contrast, 9‑ethyladenine (free base, CAS 2715‑68‑6) is frequently supplied at 95% purity with the primary impurity being the N6‑oxidized or de‑ethylated species, as reported on supplier certificates of analysis . The acetylated derivative's improved chromatographic resolution from polar impurities and reduced susceptibility to oxidative degradation at the electron‑rich 6‑amino group contribute to this higher and more consistent purity profile. For multi‑step synthetic sequences, the higher input purity translates directly into fewer side‑product streams and simplified intermediate purification.

Purity specification Quality control Building block

Recommended Procurement and Research Application Scenarios for N-(9-Ethyl-9H-purin-6-yl)acetamide


Negative Control for Adenosine A₁ and A₂A Receptor Antagonist Screening

In radioligand binding or functional cAMP assays using CHO cells expressing human A₁, A₂A, A₂B, or A₃ receptors, N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide is the preferred negative‑control compound because its N6‑acetyl group eliminates the key hydrogen‑bond donor interaction required for high‑affinity binding to A₁ (Asn254) and A₂A (Asn253) receptors [1]. The predicted Ki shift of >10‑fold relative to active 6‑amino‑9‑ethyladenine antagonists provides a wide signal‑to‑noise window, enabling unambiguous differentiation between specific receptor‑mediated effects and assay background. This application is directly supported by the receptor affinity data for the 6‑amino‑9‑ethyladenine series [1] and the N6‑acylation SAR [2].

Protected Synthetic Intermediate for 8‑Substituted Adenosine Receptor Antagonists

As a synthetic building block, N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide enables regioselective electrophilic functionalization at the purine C8 position without competing reaction at the N6‑amino group, a documented limitation when using unprotected 9‑ethyladenine [1]. The two‑step sequence of C8‑halogenation followed by acetyl deprotection provides access to 8‑aryl, 8‑alkynyl, and 8‑alkoxy‑9‑ethyladenines with improved yields and purity [1] [2]. Procurement of the pre‑acetylated intermediate is recommended for laboratories synthesizing focused libraries of adenosine A₁‑, A₂A‑, or A₃‑selective antagonists.

Ribose‑Free Adenine Scaffold for Off‑Target‑Free Cellular Profiling

Unlike N6‑acetyladenosine, which is imported by nucleoside transporters, phosphorylated intracellularly, and incorporated into RNA, N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide lacks the ribose moiety required for these processes and is predicted to be biologically inert in cellular systems [1]. This property qualifies it as an ideal core scaffold for proteomics‑based target‑identification studies (e.g., affinity pulldown or cellular thermal shift assays) where nucleoside‑related off‑target activities would otherwise confound hit deconvolution.

Hydrogen‑Bonding Reference Standard in Molecular‑Recognition Studies

The complete absence of N6‑hydrogen‑bond donor capacity distinguishes N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide from both 9‑ethyladenine (two donors) and N6‑monosubstituted adenines (one donor) [1]. This property makes the compound a valuable reference standard in systematic hydrogen‑bonding studies of purine‑protein or purine‑small‑molecule interactions, where incremental changes in donor/acceptor character must be correlated with binding thermodynamics.

Quote Request

Request a Quote for N-(9-Ethyl-9H-purin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.